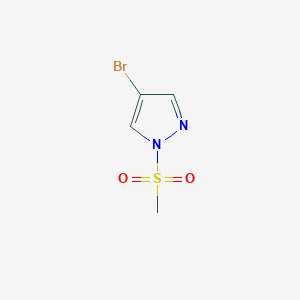

4-Bromo-1-(methylsulfonyl)-1H-pyrazole

Übersicht

Beschreibung

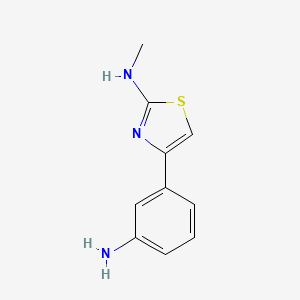

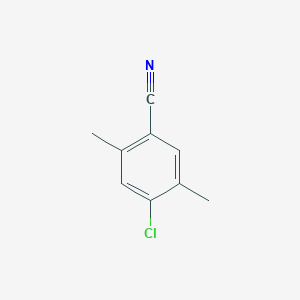

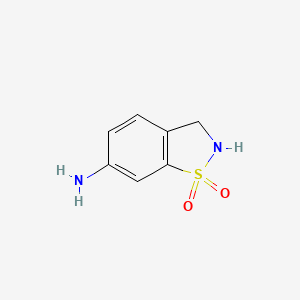

The compound 4-Bromo-1-(methylsulfonyl)-1H-pyrazole is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are of significant interest due to their diverse biological activities and their utility in various chemical syntheses.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the synthesis of pyrano[4,3-b]pyran derivatives is catalyzed by 4-(Succinimido)-1-butane sulfonic acid under solvent-free conditions, which suggests that similar sulfonic acid derivatives could potentially be used in the synthesis of 4-Bromo-1-(methylsulfonyl)-1H-pyrazole . Additionally, the directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole followed by quenching with electrophiles is a method that could be adapted for the synthesis of 4-Bromo-1-(methylsulfonyl)-1H-pyrazole, as it allows for regioselective functionalization of the pyrazole ring .

Molecular Structure Analysis

Quantum mechanical calculations, such as those performed using Density Functional Theory (DFT), can provide detailed insights into the molecular structure of pyrazole derivatives. These calculations can predict vibrational frequencies, molecular electrostatic potential, and other properties that are crucial for understanding the reactivity and stability of the molecule .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including nucleophilic substitution, which can lead to the replacement of functional groups such as the phenylsulfonyl group . Additionally, the Lewis base-catalyzed synthesis of multisubstituted 4-sulfonyl-1H-pyrazoles involves critical steps such as allenic sulfonamide formation and 1,3-sulfonyl shift, which could be relevant for the chemical reactions of 4-Bromo-1-(methylsulfonyl)-1H-pyrazole .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be influenced by their substituents. For example, the presence of a sulfonyl group can affect the molecule's polarity, solubility, and potential biological activity. The alkylation of pyrazole derivatives can lead to the formation of sulfides and sulfones, which can further be hydrolyzed into corresponding acids, indicating the versatility of these compounds in chemical transformations . The selective synthesis of 4-(sulfonyl)-methyl-1H-pyrazoles also highlights the influence of the sulfonyl group on the reactivity and selectivity of these molecules .

Wissenschaftliche Forschungsanwendungen

Sulfonamide Inhibitors and Pyrazole Derivatives

Sulfonamide Compounds as Therapeutic Agents

Sulfonamide compounds, including pyrazole derivatives, are recognized for their broad therapeutic potential, including their use as antibacterials, antivirals (notably HIV protease inhibitors), anticancer agents, and treatments for Alzheimer's disease. Their widespread applications in medicine highlight their significance as a class of compounds leading to valuable drugs and drug candidates across various conditions (Gulcin & Taslimi, 2018).

Synthetic Approaches and Medicinal Significance

Synthesis and Medicinal Applications of Methyl Substituted Pyrazoles

Methyl substituted pyrazoles, a subclass of pyrazole derivatives, are noted for their potent medicinal properties. This review emphasizes the synthetic methods for creating methyl substituted pyrazoles and their significant medicinal value, suggesting their utility in generating new leads with high efficacy and reduced microbial resistance (Sharma et al., 2021).

Multicomponent Synthesis for Bioactive Pyrazole Derivatives

Bioactive Molecules with Pyrazole Moiety

The review summarizes developments in multicomponent reactions (MCRs) for synthesizing pyrazole derivatives, showcasing their biological activities against various diseases. This approach emphasizes the therapeutic potential and the quest for developing more biologically active molecules and marketed drugs containing the pyrazole moiety (Becerra et al., 2022).

Pyrazole Heterocycles in Medicinal Chemistry

The Role of Pyrazole in Biologically Active Compounds

Pyrazole derivatives are recognized for their wide range of biological activities, including anticancer, analgesic, anti-inflammatory, and antimicrobial effects. The synthesis and application of pyrazole derivatives extend across medicinal chemistry, underscoring their importance as pharmacophores and synthons in organic synthesis (Dar & Shamsuzzaman, 2015).

Pyrazole Scaffolds in Drug Design

Anti-Inflammatory and Antiviral Properties

Pyrazole scaffolds have been effective in designing anti-viral and anti-inflammatory therapeutics, showcasing their versatility in the biomedical field. Their wide range of potential applications highlights the interest of scientists in exploring the chemistry and pharmacological profiles of pyrazole derivatives (Karati et al., 2022).

Wirkmechanismus

Target of Action

It’s known that bromine can be introduced by bromination with br2/febr3 . The compound might be used in Suzuki–Miyaura (SM) cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s known that the sm coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Result of Action

It’s known that the sm coupling reaction results in the formation of a new carbon–carbon bond .

Action Environment

It’s known that the success of sm coupling reactions originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Safety and Hazards

Zukünftige Richtungen

The future directions for the research and application of “4-Bromo-1-(methylsulfonyl)-1H-pyrazole” could include the development of new materials based on this compound and its derivatives for various applications, such as sensing and energy storage. Collaboration between researchers from different fields could also help to explore the diverse applications and implications of this compound and its derivatives .

Eigenschaften

IUPAC Name |

4-bromo-1-methylsulfonylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2O2S/c1-10(8,9)7-3-4(5)2-6-7/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTBDMLSIJQHXKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1C=C(C=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Chloropyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3033160.png)

![2,5-diphenyl[1,3]oxazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B3033170.png)